2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
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Overview
Description
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterases (PDE) . PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (c-AMP) and cyclic guanosine monophosphate (c-GMP), which are important second messengers playing a central role in regulating many relevant cell functions .
Mode of Action
The compound acts as an inhibitor of PDE5 . It binds to the active site of the enzyme, preventing it from breaking down c-AMP and c-GMP. This leads to an increase in the levels of these second messengers within the cell, amplifying the signal transduction pathways they are involved in .
Biochemical Pathways
The increased levels of c-AMP and c-GMP affect various biochemical pathways. For instance, c-AMP is involved in pathways related to energy metabolism and neurotransmission, while c-GMP plays a role in smooth muscle relaxation . Therefore, the inhibition of PDE5 can have wide-ranging effects on cellular function.
Result of Action
The inhibition of PDE5 by this compound can lead to various molecular and cellular effects. For example, it can potentially be useful as a peripheral vasodilator . By increasing c-GMP levels, it can cause relaxation of smooth muscle cells in blood vessels, leading to vasodilation and increased blood flow .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
The effects of 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with transporters or binding proteins .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Biological Activity
The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O3, with a molecular weight of approximately 395.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this pyrazolo derivative exhibit significant antitumor properties. For instance, a related compound showed IC50 values against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
2-(1-(2,4-Dimethylphenyl)-...) | MCF-7 (Breast) | 27.3 |
2-(1-(2,4-Dimethylphenyl)-...) | HCT-116 (Colon) | 6.2 |
These results suggest that the pyrazolo[3,4-d]pyridazine scaffold may be effective in targeting specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Antimicrobial Activity
In addition to antitumor effects, the compound may possess antimicrobial properties. A study on related benzamide derivatives indicated significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications in the aryl groups could enhance antibacterial efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo derivatives:
- Anticancer Activity : A series of pyrazolo compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most promising candidates demonstrated potent activity against MCF-7 and HCT-116 cells with IC50 values ranging from 6.2 to 43.4 µM .
- Antibacterial Screening : In vitro studies showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicated favorable absorption and metabolic profiles for compounds related to this derivative, although detailed toxicity assessments are needed to evaluate safety for clinical use .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-10-21(17(2)13-16)29-23-20(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWIJSYFJFWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.